4-Fluoro-1,2-bis(trimethylsilyl)benzene
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Overview
Description
4-Fluoro-1,2-bis(trimethylsilyl)benzene is an organosilicon compound that features a benzene ring substituted with a fluorine atom and two trimethylsilyl groups
Preparation Methods
The synthesis of 4-Fluoro-1,2-bis(trimethylsilyl)benzene can be achieved through several methods. One common approach involves the reaction of 1,2-dibromobenzene with chlorotrimethylsilane in the presence of Rieke-magnesium or magnesium turnings and 1,2-dibromoethane as an entrainer . This method offers milder reaction conditions compared to traditional procedures and avoids the use of carcinogenic solvents like hexamethylphosphoramide .
Chemical Reactions Analysis
4-Fluoro-1,2-bis(trimethylsilyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through reactions with organolithium or Grignard reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
4-Fluoro-1,2-bis(trimethylsilyl)benzene has several applications in scientific research:
Materials Science: It serves as a precursor for developing silicon carbide coatings using plasma-assisted chemical vapor deposition (CVD) processes.
Analytical Chemistry: The compound is used as a secondary standard in quantitative NMR (qNMR) spectroscopy and as an internal standard for the quantitation of small organic molecules in DMSO-d6 solutions by 1H NMR spectroscopy.
Organic Synthesis: It is a valuable intermediate in the synthesis of various functionalized arylsilanes, which are important in borylation and Hiyama cross-coupling reactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-1,2-bis(trimethylsilyl)benzene primarily involves its ability to act as a silylating agent. The trimethylsilyl groups can be transferred to other molecules, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound can serve as a source of silyl groups for the formation of carbon-silicon bonds .
Comparison with Similar Compounds
4-Fluoro-1,2-bis(trimethylsilyl)benzene can be compared to other similar compounds, such as:
1,2-Bis(trimethylsilyl)benzene: Lacks the fluorine substituent, making it less reactive in certain substitution reactions.
4-Chloro-1,2-bis(trimethylsilyl)benzene: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and applications.
4,5-Dichloro-1,2-bis(trimethylsilyl)benzene: Features two chlorine atoms, offering more sites for functionalization.
Properties
Molecular Formula |
C12H21FSi2 |
---|---|
Molecular Weight |
240.46 g/mol |
IUPAC Name |
(4-fluoro-2-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H21FSi2/c1-14(2,3)11-8-7-10(13)9-12(11)15(4,5)6/h7-9H,1-6H3 |
InChI Key |
LVVPLPULLBOGGD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)F)[Si](C)(C)C |
Origin of Product |
United States |
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